molecular formula C17H17ClN6O3S B15102269 methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B15102269
M. Wt: 420.9 g/mol
InChI Key: ZAINCPNRZYZDGH-UHFFFAOYSA-N
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Description

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a tetrazole moiety, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tetrazole moiety and the chlorinated phenyl group. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[4-chloro-2-(1H-imidazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-({[4-chloro-2-(1H-pyrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the tetrazole moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may contain imidazole or pyrazole rings instead of the tetrazole group.

Properties

Molecular Formula

C17H17ClN6O3S

Molecular Weight

420.9 g/mol

IUPAC Name

methyl 2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17ClN6O3S/c1-9(2)6-13-14(16(26)27-3)20-17(28-13)21-15(25)11-5-4-10(18)7-12(11)24-8-19-22-23-24/h4-5,7-9H,6H2,1-3H3,(H,20,21,25)

InChI Key

ZAINCPNRZYZDGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)C(=O)OC

Origin of Product

United States

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